3-(1H-benzimidazol-2-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide
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Overview
Description
3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a trimethylcyclopentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the trimethylcyclopentane moiety. The final step involves the formation of the hydrazide linkage.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of Trimethylcyclopentane Moiety: This step involves the alkylation of the benzimidazole core with a trimethylcyclopentane derivative.
Formation of Hydrazide Linkage: The final step involves the condensation of the intermediate with hydrazine or its derivatives to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the hydrazide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows for the design of drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other macromolecules. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: This compound shares the benzimidazole core but has a pyrazole moiety instead of the trimethylcyclopentane group.
Bis-(1H-benzimidazol-2-yl)-methanone: This compound features two benzimidazole units linked by a methanone group.
Uniqueness
The uniqueness of 3-(1H-benzimidazol-2-yl)-N’-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide lies in its combination of structural features. The presence of the fluorophenyl group, trimethylcyclopentane moiety, and hydrazide linkage provides a unique set of chemical properties and reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H25FN4O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H25FN4O/c1-22(2)17(20-26-18-9-4-5-10-19(18)27-20)11-12-23(22,3)21(29)28-25-14-15-7-6-8-16(24)13-15/h4-10,13-14,17H,11-12H2,1-3H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
GRCDWLIMBGBCGC-AFUMVMLFSA-N |
Isomeric SMILES |
CC1(C(CCC1(C)C(=O)N/N=C/C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3)C |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NN=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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